molecular formula C4H2ClNO3 B7969468 5-Chlorooxazole-2-carboxylic acid

5-Chlorooxazole-2-carboxylic acid

Cat. No.: B7969468
M. Wt: 147.51 g/mol
InChI Key: ZBGRKTGWLPZRSU-UHFFFAOYSA-N
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Description

5-Chlorooxazole-2-carboxylic acid (CAS 1555994-82-5) is a chemical compound with the molecular formula C₄H₂ClNO₃ and a molecular weight of 147.52 g/mol. It serves as a versatile synthetic building block in organic chemistry and pharmaceutical research. The compound is particularly valued as a precursor in the synthesis of more complex heterocyclic systems. Research indicates that 5-chloroisoxazole derivatives can be transformed into 2H-azirine-2-carbonyl chlorides via FeCl₂-catalyzed isomerization . These intermediates are highly reactive and can be further functionalized with various N-, O-, or S-nucleophiles, mediated by ortho-substituted pyridines like 2-picoline, to produce a diverse library of amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids . These azirine derivatives are not only useful synthetic blocks but also exhibit promising biological activities, including antibacterial properties against ESKAPE pathogens . Researchers utilize this compound to introduce the 5-chlorooxazole moiety into target molecules, facilitating the exploration of new chemical space and the development of novel bioactive compounds or functional materials. The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

5-chloro-1,3-oxazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO3/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGRKTGWLPZRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorooxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetic acid with formamide, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of 5-Chlorooxazole-2-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the overall production process .

Chemical Reactions Analysis

Types of Reactions

5-Chlorooxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazoles .

Scientific Research Applications

5-Chlorooxazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorooxazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 5-Chlorobenzo[d]oxazole-2-carboxylate (CAS 27383-92-2)

  • Structural Features : The methyl ester derivative replaces the carboxylic acid group with an ester, enhancing lipophilicity.
  • Stability : Esters generally exhibit higher hydrolytic stability than carboxylic acids, suggesting differences in storage and reactivity .

5-Methyloxazole-2-carboxylic Acid (CAS 45676-69-5)

  • Structural Differences : A methyl group replaces the chlorine at the 5-position.
  • Physicochemical Properties: Molecular formula: C₅H₅NO₃ (vs. C₄H₂ClNO₃ for 5-chlorooxazole-2-carboxylic acid).
  • Applications : Used in drug discovery, where methyl substitution may reduce toxicity compared to chloro analogs .

2-Chloro-4-methyloxazole-5-carboxylic Acid (CAS 1558276-80-4)

  • Substitution Pattern : Chlorine at the 2-position and methyl at the 4-position, differing from the 5-chloro substitution in the target compound.
  • Molecular Formula: C₅H₄ClNO₃.
  • Reactivity : The shifted chloro group may influence regioselectivity in reactions, such as nucleophilic substitution or cross-coupling .

5-Chlorobenzoxazole Derivatives

  • Examples : 5-Chlorobenzooxazole-2-thiol (CAS 20532-33-6) and 5-chlorobenzoxazole (CAS 18755-46-9).
  • Key Differences :
    • The thiol derivative introduces a sulfur atom, enhancing metal-binding capacity compared to the carboxylic acid .
    • Benzoxazole analogs (with fused benzene rings) exhibit greater aromatic stability, impacting photochemical and thermal properties .

Data Table: Key Properties of 5-Chlorooxazole-2-carboxylic Acid and Analogs

Compound Name CAS Number Molecular Formula Key Substituents Applications
5-Chlorooxazole-2-carboxylic acid Not explicitly provided C₄H₂ClNO₃ Cl (5), COOH (2) Pharmaceutical intermediates
Methyl 5-chlorobenzo[d]oxazole-2-carboxylate 27383-92-2 C₉H₆ClNO₃ Cl (5), COOCH₃ (2) Chemical synthesis
5-Methyloxazole-2-carboxylic acid 45676-69-5 C₅H₅NO₃ CH₃ (5), COOH (2) Drug discovery
2-Chloro-4-methyloxazole-5-carboxylic acid 1558276-80-4 C₅H₄ClNO₃ Cl (2), CH₃ (4), COOH (5) Specialty chemicals

Q & A

Q. What are the common synthetic routes for 5-Chlorooxazole-2-carboxylic acid?

The synthesis typically involves cyclization of precursors such as 5-chlorooxazole derivatives. A two-step method is often employed:

  • Step 1 : Formation of the methyl ester derivative via nucleophilic substitution or condensation reactions. For example, methyl 5-chlorooxazole-2-carboxylate can be synthesized using copper-catalyzed cyclization of 2-chloro precursors (e.g., 2-chlorobenzonitrile with sodium azide) .
  • Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH or LiOH) to yield the carboxylic acid . Key considerations include controlling reaction temperature (60–80°C) and using anhydrous solvents to minimize side reactions.

Q. How is structural characterization performed for 5-Chlorooxazole-2-carboxylic acid?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the oxazole ring structure and substituent positions. For instance, the carboxylic proton appears as a broad peak near δ 12–13 ppm in DMSO-d6, while chlorine substituents influence chemical shifts in the aromatic region .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C4_4H2_2ClNO3_3 requires m/z 161.9595).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves the planar oxazole ring and bond angles .

Q. What purification methods are effective for isolating 5-Chlorooxazole-2-carboxylic acid?

  • Recrystallization : Use polar aprotic solvents like ethanol/water mixtures to enhance purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates the carboxylic acid from ester intermediates .
  • Acid-Base Extraction : Adjust pH to 2–3 to precipitate the free acid from aqueous solutions .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated oxazole derivatives?

Substituent effects significantly impact yield:

  • Electron-Withdrawing Groups : The chloro substituent at position 5 stabilizes the oxazole ring, but excessive electron withdrawal (e.g., nitro groups) may hinder cyclization.
  • Catalyst Selection : Copper(I) iodide or Pd catalysts improve cyclization efficiency for halogenated precursors .
  • Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis of intermediates.

Q. How are spectroscopic data contradictions resolved in halogenated oxazole systems?

Discrepancies in NMR or IR data often arise from tautomerism or solvent effects:

  • Tautomerism : The oxazole ring can exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize the carboxylic form .
  • Halogen Effects : Chlorine’s inductive effect shifts 13^13C NMR peaks upfield for adjacent carbons. Compare with computational models (e.g., DFT calculations) to validate assignments .

Q. What strategies mitigate side reactions during synthesis?

  • Controlled Halogenation : Use N-chlorosuccinimide (NCS) instead of Cl2_2 gas to avoid over-halogenation .
  • Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester during cyclization to prevent decarboxylation .
  • Low-Temperature Quenching : Halt reactions at –10°C to stabilize reactive intermediates.

Q. How is retrosynthetic analysis applied to 5-Chlorooxazole-2-carboxylic acid?

Retrosynthesis involves disconnecting the carboxylic acid and oxazole ring:

  • Step 1 : Identify the oxazole core as a heterocyclic building block.
  • Step 2 : Introduce the chloro substituent via electrophilic substitution or metal-catalyzed coupling .
  • Step 3 : Plan hydrolysis of the ester precursor to the final acid .

Methodological Considerations

Q. What safety protocols are critical when handling halogenated intermediates?

  • Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; chlorinated aromatics are skin irritants .
  • Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .

Q. How are computational tools used to predict reactivity?

  • DFT Calculations : Model reaction pathways to identify transition states and energy barriers for cyclization steps.
  • Molecular Docking : Predict interactions in medicinal chemistry applications (e.g., enzyme inhibition) .

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